molecular formula C10H9N3 B173150 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole CAS No. 197356-27-7

3-Methyl-1H-pyrazolo[1,5-a]benzimidazole

Cat. No.: B173150
CAS No.: 197356-27-7
M. Wt: 171.2 g/mol
InChI Key: HVCMBXQTLMCZFO-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[1,5-a]benzimidazole (CAS: 247-99-4) is a fused heterocyclic compound comprising a pyrazole ring condensed with a benzimidazole moiety, with a methyl substituent at position 2. Its molecular formula is C₉H₇N₃ (average mass: 157.176 Da), and it is structurally characterized by a bicyclic system that combines the aromaticity and electron-rich properties of benzimidazole with the reactivity of pyrazole . This compound is synthesized via methods such as the sulfur extrusion route, where 2-mercaptobenzimidazole reacts with α-haloketones (e.g., chloroacetone) under alkaline conditions, followed by cyclization and desulfurization steps . Its applications span pharmaceuticals and materials science, with emerging interest in its biological activity, particularly as a pharmacophore in kinase inhibition and antimicrobial agents .

Properties

CAS No.

197356-27-7

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

3-methyl-1H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C10H9N3/c1-7-6-11-13-9-5-3-2-4-8(9)12-10(7)13/h2-6,11H,1H3

InChI Key

HVCMBXQTLMCZFO-UHFFFAOYSA-N

SMILES

CC1=CNN2C1=NC3=CC=CC=C32

Canonical SMILES

CC1=CNN2C1=NC3=CC=CC=C32

Synonyms

4H-Pyrazolo[1,5-a]benzimidazole,3-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Substituents/Modifications Key Properties/Activities References
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole Pyrazole + Benzimidazole Methyl at C3 Potential kinase inhibition, antimicrobial
Pyrazolo[1,5-a]pyrimidines Pyrazole + Pyrimidine Varied substituents at C5/C7 (e.g., morpholine, benzimidazole) PI3Kδ inhibition (IC₅₀: 1–100 nM), anticancer activity
Triazolo[1,5-a]benzimidazoles Triazole + Benzimidazole Methylthio, hydrazone, oxadiazole Anti-inflammatory, analgesic (comparable to indomethacin)
Pyrimido[1,2-a]benzimidazoles Pyrimidine + Benzimidazole Amino, aryl, or alkyl groups Antimicrobial, photophysical applications

Key Observations:

Core Reactivity :

  • The pyrazolo[1,5-a]benzimidazole system exhibits enhanced aromatic stability compared to pyrazolo[1,5-a]pyrimidines due to the electron-donating benzimidazole nitrogen atoms .
  • Pyrimido[1,2-a]benzimidazoles display greater π-conjugation, making them suitable for optical materials, while triazolo derivatives prioritize hydrogen-bonding interactions for ligand-target binding .

In pyrazolo[1,5-a]pyrimidines, morpholine or benzimidazole substituents at C5/C7 significantly boost PI3Kδ selectivity by forming hydrogen bonds with Asp-787, a feature absent in benzimidazole-fused derivatives .

Key Observations:

  • Pyrazolo[1,5-a]pyrimidines benefit from modular synthesis via coupling reactions, enabling rapid SAR exploration but requiring optimization for scale-up .

Key Observations:

  • Pyrazolo[1,5-a]pyrimidines dominate in kinase inhibition due to their ability to mimic ATP-binding motifs, whereas pyrazolo[1,5-a]benzimidazoles are understudied but structurally promising .
  • Triazolo derivatives exhibit potent anti-inflammatory activity but require structural optimization to reduce off-target effects .

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